molecular formula C12H9F5O3 B2571402 4,4,5,5,5-Pentafluoro-1-(4-methoxyphenyl)pentane-1,3-dione CAS No. 832741-08-9

4,4,5,5,5-Pentafluoro-1-(4-methoxyphenyl)pentane-1,3-dione

Cat. No.: B2571402
CAS No.: 832741-08-9
M. Wt: 296.193
InChI Key: LMNNOPVEPSVSHJ-UHFFFAOYSA-N
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Description

4,4,5,5,5-Pentafluoro-1-(4-methoxyphenyl)pentane-1,3-dione is a fluorinated β-diketone characterized by a pentafluorinated pentane backbone and a 4-methoxyphenyl substituent. Its structure combines electron-withdrawing fluorine atoms with the electron-donating methoxy group, making it a versatile ligand for metal coordination, particularly in luminescent lanthanide complexes. The compound’s unique electronic and steric properties enhance its utility in materials science, including optical applications and hybrid nanomaterials .

Properties

IUPAC Name

4,4,5,5,5-pentafluoro-1-(4-methoxyphenyl)pentane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F5O3/c1-20-8-4-2-7(3-5-8)9(18)6-10(19)11(13,14)12(15,16)17/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNNOPVEPSVSHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC(=O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,5-Pentafluoro-1-(4-methoxyphenyl)pentane-1,3-dione typically involves the reaction of 4-methoxybenzaldehyde with pentafluoropropionic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5,5-Pentafluoro-1-(4-methoxyphenyl)pentane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Biochemical Properties

The compound exhibits unique biochemical properties due to its β-diketone structure. It can form stable complexes with metal ions such as europium (III), which enhances its luminescent properties. These complexes are particularly useful in the development of luminescent materials for applications in:

  • Biochemical sensors : The ability to chelate metal ions allows the compound to be used in sensors that detect specific biomolecules.
  • Luminescent probes : Its interaction with biomolecules makes it suitable for cellular imaging and diagnostic applications .

Cellular Effects

Research indicates that 4,4,5,5,5-Pentafluoro-1-(4-methoxyphenyl)pentane-1,3-dione influences various cellular processes:

  • Cell signaling : The compound modulates pathways that affect gene expression and cellular metabolism.
  • Photophysical properties : When incorporated into luminescent materials, it enhances imaging techniques in biological research .

Molecular Mechanism

The molecular interactions of this compound are crucial for its functionality:

  • Chelation of metal ions : The β-diketone moiety allows for effective binding with metal ions, leading to the formation of luminescent complexes. This is essential for applications requiring high sensitivity and specificity in detection methods.
  • Enzyme modulation : The compound can inhibit or activate specific enzymes through its binding interactions, impacting various biochemical reactions .

Dosage Effects in Animal Models

Studies have shown that the effects of this compound vary significantly with dosage:

  • Low doses : Beneficial for enhancing biochemical reactions and cellular imaging.
  • High doses : Potentially toxic effects have been observed; thus, determining the optimal dosage is critical for maximizing benefits while minimizing risks .

Transport and Distribution

Understanding how this compound is transported within biological systems is vital:

  • Interaction with transporters : The compound's distribution within cells involves interactions with transport proteins that facilitate its localization.
  • Cellular compartmentalization : Knowledge of how the compound accumulates in specific cellular areas can enhance its efficacy in therapeutic applications .

Applications in Materials Science

The unique properties of this compound extend beyond biological applications:

Application AreaDescription
Organic Light Emitting Devices (OLEDs) The compound's luminescent properties make it suitable for use in OLED technology.
Chemosensors Its ability to form complexes with various analytes allows for the development of sensitive chemosensors.
Magnetic Devices The incorporation of this compound into materials can enhance their magnetic properties.

Luminescent Complexes

A notable study demonstrated the synthesis of europium complexes using this compound. These complexes showed enhanced luminescence suitable for white light-emitting diodes (LEDs), indicating potential applications in display technologies and lighting solutions .

Cellular Imaging

Another research project utilized this compound as a probe for cellular imaging. The results showed improved clarity and specificity in imaging techniques when used to label specific biomolecules within cells .

Mechanism of Action

The mechanism of action of 4,4,5,5,5-Pentafluoro-1-(4-methoxyphenyl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. This compound may act by inhibiting or activating specific enzymes or receptors, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s core pentafluoro-β-diketone scaffold is shared with several analogs, differing primarily in the aryl substituent. Key examples include:

Table 1: Comparative Analysis of Fluorinated β-Diketones
Compound Name Substituent Molecular Formula Key Applications Notable Properties References
4,4,5,5,5-Pentafluoro-1-(4-methoxyphenyl)pentane-1,3-dione 4-Methoxyphenyl C₁₂H₉F₅O₃ Luminescent materials, europium complexes High quantum efficiency, solubility in organic solvents
4,4,5,5,5-Pentafluoro-1-(naphthalen-2-yl)pentane-1,3-dione Naphthalen-2-yl C₁₅H₉F₅O₂ Silica nanoparticle hybrids Enhanced thermal stability, bulky substituent
4,4,5,5,5-Pentafluoro-1-(4-fluorophenyl)pentane-1,3-dione 4-Fluorophenyl C₁₁H₅F₆O₂ Material science, fluorinated coatings High electronegativity, thermal resistance
4,4,5,5,5-Pentafluoro-1-(2-carboxyphenyl)pentane-1,3-dione 2-Carboxyphenyl C₁₂H₇F₅O₄ Metal-organic frameworks (MOFs) Acidic functionality, hydrogen bonding capability

Key Research Findings

Luminescent Properties: The 4-methoxyphenyl variant demonstrates superior quantum efficiency in europium(III) complexes compared to the naphthalen-2-yl analog. The methoxy group’s electron-donating nature enhances ligand-to-metal energy transfer, critical for visible-light emission . The naphthalen-2-yl derivative, however, exhibits higher stability when grafted onto silica nanoparticles, attributed to steric shielding from the bulky aromatic group .

Electronic Effects :

  • Substitution with electron-withdrawing groups (e.g., 4-fluorophenyl) increases the ligand’s electronegativity, improving its ability to stabilize high-oxidation-state metal ions. This property is advantageous in catalytic applications .

Solubility and Reactivity :

  • The methoxyphenyl derivative’s solubility in polar organic solvents (e.g., THF, acetone) exceeds that of the carboxyphenyl analog, which tends to form aggregates due to hydrogen bonding .

Thermal Stability :

  • Fluorophenyl-substituted compounds exhibit higher thermal decomposition temperatures (>300°C), making them suitable for high-temperature applications like coatings or electronic materials .

Biological Activity

4,4,5,5,5-Pentafluoro-1-(4-methoxyphenyl)pentane-1,3-dione (CAS Number: 832741-08-9) is a fluorinated diketone compound that has garnered interest in various fields due to its unique chemical properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on current research findings.

The molecular formula of this compound is C12H9F5O3C_{12}H_9F_5O_3, with a molecular weight of 296.19 g/mol. The compound features a β-diketone moiety that is crucial for its interaction with metal ions and biological molecules.

PropertyValue
CAS Number832741-08-9
Molecular FormulaC12H9F5O3C_{12}H_9F_5O_3
Molecular Weight296.19 g/mol
LogP3.0347
PSA43.37 Ų

The primary target of this compound is europium (III) ions. The compound forms complexes with these ions through its diketone functional group, which enhances the photoluminescent properties of the resulting complexes. This interaction is significant for applications in bioluminescence and cellular imaging.

Biochemical Pathways

The compound's interaction with europium ions affects various biochemical pathways by modulating enzyme activities and influencing cellular signaling mechanisms. The formation of europium complexes can lead to enhanced energy transfer processes that are beneficial in luminescent applications.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may influence cancer cell metabolism and proliferation. It has been used in the synthesis of luminescent materials that can be employed in cancer diagnostics.
  • Antimicrobial Properties : The compound has shown potential antimicrobial activity when tested against various pathogens. Its ability to chelate metal ions may enhance its efficacy against microbial cells.

Case Studies and Research Findings

  • Cellular Imaging : In a study exploring the use of europium complexes for cellular imaging, researchers found that the incorporation of this compound significantly improved the luminescence intensity and stability of the complexes in biological environments .
  • Anticancer Applications : A recent investigation into the compound's effects on human cancer cell lines demonstrated that it could modulate gene expression related to cell cycle regulation and apoptosis . The IC50 values indicated promising anticancer potential.
  • Metal Ion Interaction : Research focusing on the chelation properties of diketones revealed that this compound effectively binds to europium (III), leading to enhanced photophysical properties suitable for bioimaging applications .

Transport and Distribution

Understanding the transport mechanisms of this compound is essential for optimizing its biological applications. The compound interacts with specific transport proteins that facilitate its distribution within cells. This property is crucial for achieving effective concentrations at target sites.

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